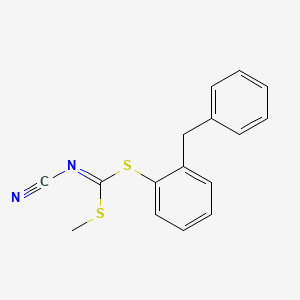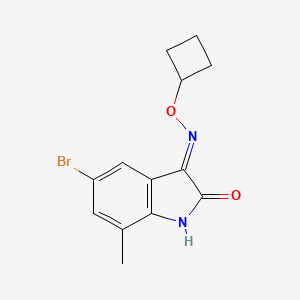
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid
Overview
Description
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid (17,18-DHIT) is a naturally occurring polyunsaturated fatty acid that is found in various plant and animal sources. It is an important component of the cell membrane and is involved in many physiological processes. 17,18-DHIT has been studied extensively in recent years due to its potential therapeutic applications in treating various diseases, including cancer, diabetes, and inflammation.
Scientific Research Applications
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid has been studied extensively in recent years due to its potential therapeutic applications in treating various diseases, including cancer, diabetes, and inflammation. In particular, studies have shown that this compound has anti-inflammatory, anti-oxidative, and anti-cancer properties, which suggest that it may be useful in the treatment of these diseases. Additionally, this compound has been shown to have beneficial effects on the cardiovascular system, suggesting that it may be useful in the prevention and treatment of cardiovascular disease. Furthermore, this compound has been shown to modulate the immune system, suggesting that it may be useful in the treatment of autoimmune diseases.
Mechanism of Action
The exact mechanism of action of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid is not yet fully understood, but several potential mechanisms have been proposed. One proposed mechanism of action is that this compound may act as an antioxidant, scavenging reactive oxygen species and thus preventing oxidative damage to cells. Additionally, this compound may act as an anti-inflammatory agent, reducing inflammation and thus protecting cells from damage. Finally, this compound may act as an anti-cancer agent, inhibiting the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce inflammation, scavenge free radicals, and modulate the immune system. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, reduce the risk of cancer, and improve insulin sensitivity. Furthermore, this compound has been shown to improve cognitive function and reduce the risk of age-related cognitive decline.
Advantages and Limitations for Lab Experiments
The advantages of using (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is difficult to measure the exact concentration of this compound in a solution, as it is highly soluble in water. Additionally, this compound is rapidly metabolized in the body, making it difficult to study its effects in vivo.
Future Directions
The potential therapeutic applications of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid are vast and there are numerous future directions for research. For example, further research is needed to elucidate the exact mechanisms of action of this compound and to identify potential biomarkers for its effects. Additionally, further research is needed to determine the optimal dosage and route of administration for this compound in order to maximize its therapeutic potential. Furthermore, further research is needed to identify potential interactions between this compound and other drugs, as well as to identify potential side effects and contraindications. Finally, further research is needed to develop novel methods for synthesizing and delivering this compound in order to maximize its therapeutic potential.
Synthesis Methods
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid can be synthesized from various sources, including plant and animal sources. The most common method of synthesis involves the use of a lipase enzyme to catalyze the conversion of fatty acids into this compound. The reaction is typically carried out in aqueous solution and requires the presence of a cofactor, such as magnesium, to facilitate the reaction. The reaction is typically carried out at temperatures between 25 and 40 degrees Celsius and requires a pH of 7.0 to 8.0.
properties
IUPAC Name |
(17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDVGNAQQFWZEF-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849506 | |
| Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116477-53-3 | |
| Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)




![5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)
![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)

![[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3182708.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)
